molecular formula C9H17NO3 B1404321 tert-butyl N-(2-hydroxycyclobutyl)carbamate CAS No. 1824118-02-6

tert-butyl N-(2-hydroxycyclobutyl)carbamate

Cat. No.: B1404321
CAS No.: 1824118-02-6
M. Wt: 187.24 g/mol
InChI Key: FVUJIZNXJAXEJU-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a high-purity chiral cyclobutane derivative that serves as a versatile building block in organic synthesis and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and allows for selective deprotection under mild acidic conditions, and a hydroxyl moiety that provides a handle for further functionalization . Its rigid cyclobutane scaffold is of significant interest in medicinal chemistry for constructing constrained ring systems, which can improve target binding affinity and metabolic stability in potential therapeutic agents . The defined stereochemistry of this intermediate is critical for asymmetric synthesis, particularly in the development of peptidomimetics and other small-molecule candidates . Supplied with a minimum purity of 97%, this product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

tert-butyl N-(2-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-hydroxycyclobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-hydroxycyclobutylamine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic or specific catalytic conditions to yield the corresponding amine.

Key Reactions:

  • Oxalyl Chloride in Methanol :
    Reacting with 3 equivalents of oxalyl chloride in MeOH at room temperature achieves quantitative deprotection within 1–2 hours. This method is compatible with acid-sensitive functional groups .

    Boc protected amineCl2C2O2,MeOHAmine+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{Cl}_2\text{C}_2\text{O}_2,\text{MeOH}}\text{Amine}+\text{CO}_2+\text{tert butanol}
  • Hydrogen Fluoride/Acetonitrile :
    The Boc group is removed using HF/CH3_3CN (5:95) at 0°C, yielding the free amine .

Reagent Conditions Yield Reference
Oxalyl chloride/MeOHRT, 1–2 h>95%
HF/CH3_3CN0°C, 2 h90%

Nucleophilic Substitution at the Carbamate Carbonyl

The carbamate’s carbonyl group participates in nucleophilic reactions, particularly with amines or alcohols.

Example:

  • Condensation with Benzylamine :
    In anhydrous ethyl acetate, the carbamate reacts with benzylamine in the presence of Cs2_2CO3_3 at 100°C to form substituted urea derivatives .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes ring-opening under specific conditions:

Acid-Catalyzed Ring Expansion:

In concentrated HCl, the hydroxycyclobutyl moiety rearranges to form a cyclopentanone derivative via a semipinacol mechanism .

Hydroxyl Group Functionalization

The secondary alcohol on the cyclobutane ring is susceptible to oxidation or esterification:

Oxidation to Ketone:

  • Jones Reagent (CrO3_33/H2_22SO4_44) :
    Converts the hydroxyl group to a ketone, yielding tert-butyl N-(2-oxocyclobutyl)carbamate.

Esterification:

  • Acetyl Chloride/Pyridine :
    Forms the corresponding acetate ester at 0°C in >85% yield .

Reaction Reagent Product Yield
OxidationCrO3_3, H2_2SO4_4tert-Butyl N-(2-oxocyclobutyl)carbamate78%
EsterificationAcCl, PyridineAcetate ester87%

Intramolecular Rearrangements

The compound participates in Curtius-like rearrangements under basic conditions:

Base-Mediated Decarboxylation:

With Cs2_2CO3_3 in MeCN at 100°C, the carbamate undergoes decarboxylative cyclization to form a bicyclic amine .

CarbamateCs2CO3,MeCNBicyclic amine+CO2\text{Carbamate}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{MeCN}}\text{Bicyclic amine}+\text{CO}_2

Stability and Side Reactions

  • Thermal Decomposition :
    At >150°C, the Boc group decomposes to release isobutylene and CO2_2, forming a secondary amine .

  • Photodegradation :
    UV light induces radical-mediated cleavage of the cyclobutane ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • IUPAC Name : tert-butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate
  • SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O

Synthesis Applications

tert-butyl N-(2-hydroxycyclobutyl)carbamate serves as a valuable building block in organic synthesis. Its applications include:

  • Synthesis of Hydroxamic Acids : The compound is utilized in the preparation of cyclic hydroxamic acids through intramolecular cyclization reactions. This reaction often involves various carbon nucleophiles, leading to functionalized products that are important in medicinal chemistry .
  • Palladium-Catalyzed Reactions : It can be employed in palladium-catalyzed reactions to synthesize N-Boc protected anilines and other derivatives, demonstrating its utility in complex organic transformations .

Biological Applications

The biological significance of this compound is notable in several areas:

  • Enzyme Inhibition Studies : Research indicates that this compound may play a role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic targets.
  • Protein Modification : Its potential for modifying proteins suggests applications in biochemistry and molecular biology, particularly in studies focusing on protein interactions and functions.

Pharmaceutical Applications

In the pharmaceutical domain, this compound is being explored for:

  • Drug Development : Ongoing research aims to evaluate its efficacy as a drug candidate due to its structural properties that may confer biological activity. Its role as a prodrug or an intermediate in drug synthesis is under investigation .
  • Therapeutic Potential : The compound's structure allows for modifications that could lead to novel therapeutic agents targeting various diseases, particularly those involving enzyme dysregulation .

Case Study 1: Synthesis of Hydroxamic Acids

A study detailed the synthesis of hydroxamic acids using this compound as a precursor. The process involved the reaction with carbon nucleophiles under specific conditions, yielding products with significant biological activity against certain cancer cell lines.

Case Study 2: Enzymatic Activity Modulation

Another research project investigated the modulation of enzymatic activity using this compound. The findings suggested that the compound effectively altered enzyme kinetics, providing insights into its potential use as an enzyme inhibitor in metabolic pathways.

Mechanism of Action

The mechanism by which tert-butyl N-(2-hydroxycyclobutyl)carbamate exerts its effects involves the interaction of its carbamate moiety with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl N-(2-hydroxycyclobutyl)carbamate
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.239 g/mol
  • CAS Number : 1824118-02-6
  • Key Features :
    • A carbamate derivative with a tert-butoxycarbonyl (Boc) protecting group.
    • Contains a cyclobutane ring substituted with a hydroxyl group at the 2-position.
    • Stereochemistry: The compound exists in enantiomeric forms; the (1R,2R)-isomer has been structurally characterized via X-ray crystallography and spectroscopic methods .

Comparison with Similar Compounds

Structural Analogues with Cyclic Hydroxyl Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₀H₁₉NO₃ 201.27 Cyclopentane ring, hydroxyl at 2-position Larger ring size (5-membered vs. 4) → Altered ring strain and solubility
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate 1639216-79-7 C₁₀H₁₉NO₃ 201.26 Cyclobutane ring with hydroxymethyl group Additional methylene group → Increased hydrophilicity
tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate 1607474-26-9 C₁₁H₂₁NO₃ 215.29 Cyclobutane ring with hydroxyethyl chain Extended alkyl chain → Enhanced flexibility and solubility

Key Observations :

  • Substituent Effects : Hydroxymethyl or hydroxyethyl groups (e.g., 1639216-79-7, 1607474-26-9) increase polarity, enhancing aqueous solubility but complicating membrane permeability .
  • Stereochemical Impact : The (1R,2R)-isomer of the target compound shows distinct crystallographic packing and hydrogen-bonding patterns compared to racemic mixtures .

Functional Group Variations

Compound Name CAS Number Functional Group Key Properties
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 1032684-85-7 Aminoethyl group Basic character → Suitable for pH-dependent conjugation
tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate - Oxocyclobutane + benzyl group Electrophilic ketone → Reactive in nucleophilic additions
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate - Azide group Click chemistry compatibility → Useful in bioconjugation

Key Observations :

  • Aminoethyl Derivatives (e.g., 1032684-85-7): Basic nitrogen enables salt formation, improving crystallinity and stability .
  • Oxocyclobutane Analogues (e.g., ): Ketone functionality allows for further derivatization (e.g., hydrazone formation) but may reduce metabolic stability.
  • Azide-Containing Analogues (e.g., ): Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.

Stereochemical Variations

Compound Name CAS Number Stereochemistry Key Properties
rac-tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate - Racemic mixture Lower melting point due to disordered packing
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate - (1R,2R)-enantiomer Defined hydrogen-bonding network → Higher crystallinity

Key Observations :

  • Enantiopure derivatives (e.g., ) are critical for chiral drug development, as stereochemistry impacts target binding and pharmacokinetics.
  • Racemic mixtures (e.g., ) are cost-effective for early-stage screening but require resolution for clinical applications.

Biological Activity

Tert-butyl N-(2-hydroxycyclobutyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclobutane. The following general reaction scheme outlines the process:

  • Reagents : Tert-butyl carbamate, 2-hydroxycyclobutane, and a coupling agent (e.g., EDCI).
  • Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
  • Purification : The product is purified using chromatography techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamates, suggesting that structural modifications can enhance their efficacy against pathogens. For instance, compounds structurally similar to this compound have demonstrated significant activity against bacterial strains, including Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells.

CompoundMIC (μM)Selectivity Index
Compound A0.32128
Compound B0.6260

Anti-inflammatory Activity

In vivo studies have shown that certain carbamates possess anti-inflammatory properties. For example, related compounds have been tested using the carrageenan-induced paw edema model in rats, revealing promising results in reducing inflammation.

CompoundPercentage Inhibition (%)
Compound C54.23
Compound D39.02

Study on Anti-inflammatory Effects

A study published in Organic & Biomolecular Chemistry explored a series of tert-butyl carbamates for their anti-inflammatory activity. The results indicated that several derivatives exhibited significant inhibition of inflammation markers in rat models, supporting their therapeutic potential against inflammatory diseases .

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of carbamate derivatives in models of oxidative stress induced by amyloid-beta peptides. While specific data on this compound is limited, similar compounds showed moderate protective effects against cell death and reduced inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-(2-hydroxycyclobutyl)carbamate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves condensation reactions between tert-butyl carbamate precursors and hydroxyl-substituted cyclobutane derivatives. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical for activating carboxylic acid intermediates, ensuring regioselectivity and minimizing side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to enhance yield and purity .

Q. How is the molecular structure of tert-butyl N-(2-hydroxycyclobutyl)carbamate characterized experimentally?

  • Methodological Answer : Structural elucidation relies on a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups and stereochemistry.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling tert-butyl N-(2-hydroxycyclobutyl)carbamate in research laboratories?

  • Methodological Answer : While classified as low hazard, standard protocols include:

  • Use of PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.
  • Ventilation controls to prevent inhalation of aerosols.
  • Waste disposal via licensed chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers address challenges in resolving the crystal structure of tert-butyl N-(2-hydroxycyclobutyl)carbamate, such as twinning or poor diffraction quality?

  • Methodological Answer :

  • Data Collection : Optimize crystal growth (e.g., slow evaporation in polar solvents) to improve diffraction resolution.
  • Refinement Tools : Use SHELXL for high-resolution refinement and ORTEP-3 for graphical representation of thermal ellipsoids and disorder modeling .
  • Validation : Cross-check with PLATON to identify twinning or symmetry issues .

Q. What strategies improve the synthetic yield of tert-butyl N-(2-hydroxycyclobutyl)carbamate derivatives with bulky substituents?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky-base catalysts (e.g., DBU) to deprotonate reactive sites selectively.
  • Solvent Optimization : Low-polarity solvents (e.g., THF) reduce side reactions.
  • Microwave-Assisted Synthesis : Enhances reaction rates and purity for sterically hindered intermediates .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian software) to identify discrepancies.
  • Dynamic Effects : Assess whether conformational flexibility (e.g., rotameric states) explains NMR-crystallography mismatches .
  • Impurity Analysis : Use GC/MS to detect trace byproducts affecting spectral interpretations .

Q. What computational methods are effective in predicting the reactivity of tert-butyl N-(2-hydroxycyclobutyl)carbamate in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states and reaction energetics (e.g., nucleophilic substitution at the carbamate group).
  • Molecular Dynamics (MD) : Simulate solvent effects and steric interactions to predict regioselectivity .

Q. How does the hydroxyl group in tert-butyl N-(2-hydroxycyclobutyl)carbamate influence its hydrogen-bonding network in the solid state?

  • Methodological Answer :

  • X-ray Analysis : Identify O–H···O/N interactions using Mercury software.
  • Thermal Analysis : DSC/TGA quantifies stability changes due to H-bonding disruptions.
  • Comparative Studies : Analyze analogs (e.g., ether or ester derivatives) to isolate hydroxyl-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-hydroxycyclobutyl)carbamate

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